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Compound of Interest

Compound Name: Santene

Cat. No.: B3343431

This guide provides a detailed structural comparison of santene and alpha-pinene, two bicyclic
alkenes found in nature. While both are volatile organic compounds, they exhibit distinct
structural features that influence their chemical properties and biological activities. This
analysis is intended for researchers, scientists, and professionals in the field of drug
development and natural product chemistry.

Introduction to Santene and Alpha-Pinene

Santene is a naturally occurring hydrocarbon with the chemical formula C9H14.[1][2] It is
characterized by a bicyclo[2.2.1]hept-2-ene skeleton with two methyl groups attached to the
double bond.[1][3] Santene has been identified in various plant species, including Pinus
sylvestris and Abies sachalinensis.[1][3]

Alpha-pinene, a well-known monoterpene with the chemical formula C10H16, is one of the
most widely distributed terpenes in nature.[4][5] It is a major constituent of the essential oils of
many coniferous trees, such as pine and spruce, and is also found in rosemary and eucalyptus
oils.[4] Structurally, alpha-pinene possesses a bicyclo[3.1.1]hept-2-ene framework with a gem-
dimethyl group and another methyl group at the double bond.[4][6] Its strained four-membered
ring is a key feature of its reactivity.[4]

Structural and Physicochemical Properties

The fundamental structural and physicochemical differences between santene and alpha-
pinene are summarized in the table below. These differences arise from their distinct carbon
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skeletons and substitution patterns.

Property Santene Alpha-Pinene
Molecular Formula C9H14[1][2] C10H16[4][6]
2,6,6-

2,3-dimethylbicyclo[2.2.1]hept-

IUPAC Name trimethylbicyclo[3.1.1]hept-2-
2-ene[1]
ene[4][6]
Molar Mass 122.21 g/mol [1][2] 136.238 g/mol [4]

Bicyclic System

Bicyclo[2.2.1]heptane

Bicyclo[3.1.1]heptane

Ring Structure

Fused six-membered and five-

membered rings

Fused six-membered and four-

membered rings[4]

Boiling Point 140-141 °C at 760 mmHg[1][3] 155 °C[4]
Appearance - Clear colorless liquid[4][6]
Density - 0.858 g/mL (at 20 °C)[4]

Detailed Structural Comparison

The most significant structural divergence between santene and alpha-pinene lies in their
bicyclic core and the number of carbon atoms. Santene is a C9 norterpenoid, while alpha-
pinene is a C10 monoterpene. This difference in carbon count is reflected in their molecular
formulas.

The bicyclic framework of santene is a norbornane system (bicyclo[2.2.1]heptane), which is
relatively stable. In contrast, alpha-pinene features a pinane skeleton (bicyclo[3.1.1]heptane)
that incorporates a highly strained cyclobutane ring.[4] This strained four-membered ring in
alpha-pinene is a key contributor to its chemical reactivity, making it susceptible to skeletal
rearrangements.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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